molecular formula C11H16O2P+ B14685457 Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester CAS No. 33586-26-4

Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester

Cat. No.: B14685457
CAS No.: 33586-26-4
M. Wt: 211.22 g/mol
InChI Key: XGFBVIDDOKZCTE-UHFFFAOYSA-N
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Description

Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester is an organophosphorus compound with the molecular formula C11H17O2P. This compound is known for its unique structure, which includes a phosphinic acid moiety bonded to a phenyl group and a tert-butyl group, with a methyl ester functional group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester typically involves the reaction of phosphinic acid derivatives with appropriate alcohols under controlled conditions. One common method is the esterification of phosphinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, (1-methylethyl)phenyl diphenyl ester
  • Phosphonic acid, bis(1-methylethyl) ester

Uniqueness

Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester is unique due to its specific structural features, including the presence of both a phenyl group and a tert-butyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

33586-26-4

Molecular Formula

C11H16O2P+

Molecular Weight

211.22 g/mol

IUPAC Name

(4-tert-butylphenyl)-methoxy-oxophosphanium

InChI

InChI=1S/C11H16O2P/c1-11(2,3)9-5-7-10(8-6-9)14(12)13-4/h5-8H,1-4H3/q+1

InChI Key

XGFBVIDDOKZCTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[P+](=O)OC

Origin of Product

United States

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